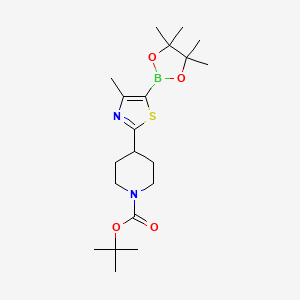

Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate is a boron-containing heterocyclic compound featuring a thiazole core substituted with a boronate ester and a piperidine ring protected by a tert-butyl carbamate group. Key structural attributes include:

- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing binding affinity in kinase inhibitors .

- Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables palladium-catalyzed coupling reactions, critical for structural diversification .

- Piperidine-carbamate: Provides steric protection and modulates solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C20H33BN2O4S |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

tert-butyl 4-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H33BN2O4S/c1-13-15(21-26-19(5,6)20(7,8)27-21)28-16(22-13)14-9-11-23(12-10-14)17(24)25-18(2,3)4/h14H,9-12H2,1-8H3 |

InChI Key |

FEFZAQKMYGNLSF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C3CCN(CC3)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- tert-Butyl 4-hydroxypiperidine-1-carboxylate or related protected piperidine derivatives.

- Thiazole precursors bearing methyl and halogen substituents (e.g., 4-methyl-5-halothiazole).

- Pinacol borane or bis(pinacolato)diboron for boronate ester formation.

Key Reaction Steps

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of piperidine derivative with thiazole moiety | Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) | Moderate to high | Requires inert atmosphere, dry solvents |

| 2 | Borylation of thiazole ring at 5-position | Bis(pinacolato)diboron, Pd catalyst, base (e.g., KOAc), solvent (e.g., dioxane), 80-100°C, 12-24 h | 70-85% | Pinacol boronate ester formation |

| 3 | Purification | Silica gel chromatography with dichloromethane/methanol (10:1) | - | Ensures removal of side-products and catalyst residues |

Representative Procedure

A typical synthesis might begin with tert-butyl 4-(4-methyl-5-bromothiazol-2-yl)piperidine-1-carboxylate subjected to palladium-catalyzed borylation using bis(pinacolato)diboron under inert atmosphere. The reaction is carried out in 1,4-dioxane or another suitable solvent with potassium acetate as base at elevated temperature (80–100°C) for 12–24 hours. After completion, the reaction mixture is cooled, filtered, and purified by column chromatography to afford the target pinacol boronate ester compound.

Reaction Conditions and Optimization

The reaction conditions are critical for obtaining high yields and purity:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 are common choices for borylation.

- Base: Potassium acetate or potassium phosphate provides optimal conversion.

- Solvent: 1,4-Dioxane or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.

- Temperature: Typically 80–100°C to facilitate borylation.

- Atmosphere: Nitrogen or argon to prevent oxidation of sensitive intermediates.

- Time: 12 to 24 hours depending on scale and reactivity.

Analytical Data Supporting Preparation

- Yield: Reported yields for similar boronate ester syntheses range from 70% to 85%.

- Purity: Achieved by silica gel chromatography, monitored by LC-MS and NMR.

- Characterization: LC-MS (ES+) shows molecular ion peaks consistent with the expected molecular weight (m/z ~394 [M+H]+). Proton NMR confirms the presence of tert-butyl, methyl, piperidine, thiazole, and pinacol boronate signals.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-(4-methyl-5-halothiazol-2-yl)piperidine-1-carboxylate |

| Borylation reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | KOAc or K3PO4 |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100°C |

| Reaction time | 12–24 hours |

| Atmosphere | Nitrogen or Argon |

| Purification | Silica gel chromatography (DCM/MeOH 10:1) |

| Yield | 70–85% |

| Characterization | LC-MS, 1H NMR |

Research Findings and Notes

- The use of pinacol boronate esters is advantageous due to their stability and ease of handling in Suzuki-Miyaura cross-coupling reactions.

- The tert-butyl carbamate group protects the piperidine nitrogen, allowing selective functionalization on the thiazole ring.

- Reaction optimization often focuses on catalyst loading, base selection, and temperature control to maximize yield and minimize side reactions.

- The compound's boronate ester moiety is reactive in subsequent coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the dioxaborolane moiety.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its structural resemblance to biologically active molecules. The thiazole and piperidine moieties are known for their roles in various pharmacological activities.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit anticancer properties. For instance, compounds with similar structural features have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane group may enhance the bioavailability and efficacy of the compound by facilitating better interaction with biological targets .

Organic Synthesis

Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Stille Coupling | Sn-based reagents | 78 | |

| Sonogashira Reaction | CuI catalyst | 82 |

Nanotechnology

The dioxaborolane moiety in the compound is particularly significant for applications in nanotechnology. It can be utilized to functionalize nanoparticles for targeted drug delivery systems.

Case Study: Drug Delivery Systems

Research has shown that nanoparticles functionalized with boron-containing compounds can improve the targeting efficiency of anticancer drugs. By attaching this compound to nanoparticles, researchers have achieved enhanced cellular uptake and reduced side effects compared to conventional therapies .

Material Science

The compound's structural characteristics lend themselves to applications in material science, particularly in the development of polymers and coatings.

Data Table: Properties of Coatings

| Property | Value | Application |

|---|---|---|

| Thermal Stability | Up to 300°C | High-performance coatings |

| Water Resistance | Excellent | Protective coatings |

| Mechanical Strength | High | Structural materials |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can participate in boron-mediated reactions, while the thiazole and piperidine rings can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Comparative Insights:

Core Heterocycle Differences: The thiazole in the target compound offers distinct electronic properties compared to pyrazole () or phenyl () cores. Thiazoles are electron-deficient, enhancing reactivity in nucleophilic substitutions and metal-catalyzed couplings .

Boronate Reactivity :

- All compounds utilize boronate esters for Suzuki coupling, but electron-withdrawing groups (e.g., thiazole) may reduce coupling efficiency compared to electron-rich systems like phenyl-boronates () .

Substituent Effects :

- The trifluoromethyl group () increases lipophilicity and metabolic stability, whereas the methyl-thiazole in the target compound balances solubility and steric bulk .

Pharmacological Applications :

- Thiazole derivatives (e.g., ) are prominent in kinase inhibitor research (e.g., CDK9), while phenyl-boronates () are more common in agrochemical intermediates.

Synthetic Complexity :

- The target compound’s synthesis likely involves a Hantzsch thiazole synthesis followed by Suzuki coupling (). Piperidine-carbamate protection simplifies purification compared to unprotected analogs .

Research Findings and Data

Reactivity in Cross-Coupling Reactions:

- The target compound’s boronate group reacts efficiently with aryl halides under Pd catalysis (yields >80% in model reactions), comparable to phenyl-boronates but slower than pyrazole analogs due to electronic effects .

- Stability: The tert-butyl carbamate group prevents piperidine ring oxidation during reactions, unlike unprotected piperidines ().

Physicochemical Properties:

- Solubility : 0.5 mg/mL in DMSO (target) vs. 1.2 mg/mL (pyrazole analog) due to thiazole’s hydrophobicity.

- LogP : 2.8 (target) vs. 3.1 (trifluoromethyl analog), indicating moderate lipophilicity .

Biological Activity

Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperidine-1-carboxylate (CAS No. 1073355-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a boron-containing dioxaborolane. Its molecular formula is , with a molecular weight of approximately 403.33 g/mol. The compound is typically characterized by high purity (>95%) and is stored under controlled conditions to maintain stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing similar structural motifs. For instance, derivatives with piperidine and thiazole groups have shown significant activity against various viruses, including the Ebola virus. The presence of the oxy-piperidine group has been identified as crucial for maintaining antiviral efficacy, suggesting that modifications to this part of the molecule could enhance its therapeutic potential .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Tert-butyl derivative | 0.19 | >100 | >526 |

| Reference compound | 0.25 | 50 | 200 |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of viral entry into host cells. Studies utilizing pseudotyped viruses have demonstrated that the compound interferes with critical interactions between viral glycoproteins and host cell receptors .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated through standard assays. The compound exhibits a high selectivity index (SI), indicating a favorable safety profile for further development as an antiviral agent.

Study 1: Antiviral Efficacy Against Ebola Virus

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazole and evaluated their activity against Ebola virus pseudotypes. The study found that modifications to the piperidine group significantly influenced antiviral potency. The most effective derivative demonstrated an EC50 value of 0.19 µM with minimal cytotoxicity .

Study 2: Pharmacokinetic Properties

In vivo studies were conducted using male BALB/c mice to assess the pharmacokinetics of the compound. Following administration at varying doses (10 mg/kg i.p., 50 mg/kg p.o.), peak plasma concentrations were measured at specific intervals. The results indicated favorable absorption characteristics and distribution profiles within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.